molecular formula C10H12N4O3 B7814564 [(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea

[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea

Cat. No.: B7814564
M. Wt: 236.23 g/mol
InChI Key: XSXCZNVKFKNLPR-SDQBBNPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbazochrome involves the synthesis of its precursor, adrenochrome, followed by the formation of the semicarbazone derivative. The synthetic route typically includes the oxidation of epinephrine to form adrenochrome, which is then reacted with semicarbazide to yield carbazochrome .

Industrial Production Methods

Industrial production of carbazochrome follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality of the final product .

Mechanism of Action

Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium concentration. The elevated calcium levels activate various enzymes and pathways that promote platelet aggregation and adhesion, ultimately forming a platelet plug to stop bleeding .

Comparison with Similar Compounds

Carbazochrome is unique in its specific mechanism of action and its effectiveness as an antihemorrhagic agent. Similar compounds include:

These compounds share some similarities in their hemostatic effects but differ in their specific mechanisms and applications.

Properties

IUPAC Name

[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,16H,4H2,1H3,(H3,11,13,17)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCZNVKFKNLPR-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=NNC(=O)N)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C2=C/C(=N/NC(=O)N)/C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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